2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
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Description
2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMAOA and is a derivative of 4-methylphenylacetate.
Scientific Research Applications
Novel Compounds and Drug Discovery
Research on novel biphenyl ester derivatives, similar in structure to the specified compound, highlights their potential as tyrosinase inhibitors. These compounds have shown significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid, indicating their potential application in treating hyperpigmentation disorders and for cosmetic purposes (Kwong et al., 2017).
Antimicrobial Activity
Studies have demonstrated the antimicrobial efficacy of structurally related compounds. For instance, synthesis and characterization of certain triazole derivatives have shown promising results against various bacterial and fungal strains, suggesting the role of these compounds in developing new antimicrobial agents (Sancak et al., 2010).
Molecular Docking and Structure-Activity Relationships
The design and synthesis of iminothiazolidin-4-one acetate derivatives, which share a thematic chemical resemblance with the compound , have been explored for their aldose reductase inhibitory activity. This is crucial for developing treatments for diabetic complications, showcasing the compound's relevance in therapeutic research and its potential application in diabetes management (Ali et al., 2012).
Chemical Synthesis and Characterization
The preparation and detailed characterizations of compounds like "2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate" contribute significantly to the field of synthetic chemistry, providing insights into novel synthetic routes and structural analyses of complex molecules. This knowledge is essential for the advancement of pharmaceutical chemistry and the development of new materials (Burns & Hagaman, 1993).
properties
IUPAC Name |
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-12-3-6-14(7-4-12)10-18(22)23-11-17(21)20-16-8-5-13(2)9-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZBHVJAIBKZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate |
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